molecular formula C26H25ClN2O3 B3971468 2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one

2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B3971468
M. Wt: 448.9 g/mol
InChI Key: YQXFPPTWOAWGMF-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one is an organic compound with a complex structure that includes a quinazolinone core, chlorophenyl, and ethylphenoxy groups

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-2-19-7-13-22(14-8-19)32-18-17-31-16-15-29-25(20-9-11-21(27)12-10-20)28-24-6-4-3-5-23(24)26(29)30/h3-14H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXFPPTWOAWGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the quinazolinone core.

    Attachment of the Ethylphenoxy Group: This can be done through etherification reactions using suitable ethylphenoxy precursors.

    Final Assembly: The final product is obtained by linking the intermediate compounds through appropriate coupling reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Etherification: The ethylphenoxy group can participate in etherification reactions, forming new ether linkages with other alcohols or phenols.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, contributing to the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: Researchers investigate its interactions with biological targets, exploring its potential as a lead compound for drug discovery.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:

    2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one: This compound has a methyl group instead of an ethyl group, which may affect its chemical properties and biological activity.

    2-(4-chlorophenyl)-3-{2-[2-(4-phenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one: The absence of the ethyl group in the phenoxy moiety can lead to differences in reactivity and interactions with biological targets.

    2-(4-bromophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one: The substitution of chlorine with bromine can influence the compound’s electronic properties and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one

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